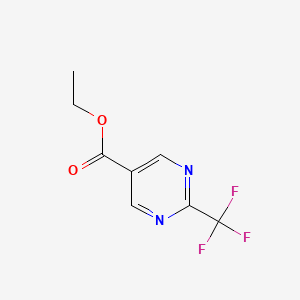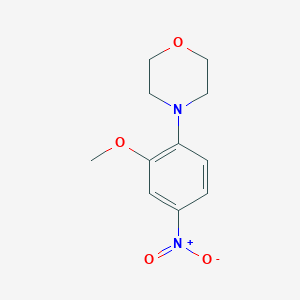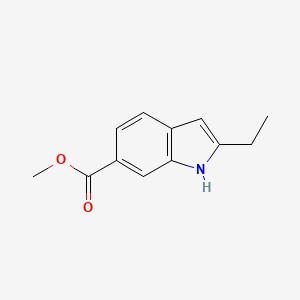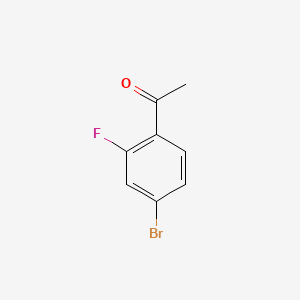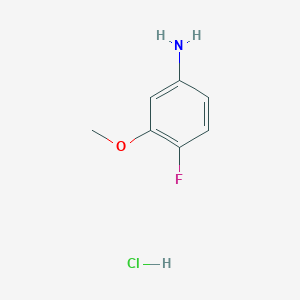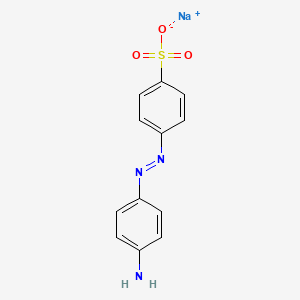
Yellow RFS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yellow RFS is a chemical compound known for its vibrant yellow color and stability. It is widely used in various scientific and industrial applications due to its unique properties. The compound is particularly noted for its exceptional stability and versatility, making it ideal for a range of uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yellow RFS can be synthesized through various methods, including the Aerosol Solvent Extraction System (ASES) process. This involves spraying a liquid solution of the solute and organic solvent through an atomizing nozzle into flowing supercritical carbon dioxide under high pressure. The rapid phase change and high supersaturation of the solute in the mixed solution lead to the precipitation of solid nanoparticles .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves controlling the temperature and pressure in a particle formation cell to ensure the desired particle size and morphology. The particles are collected using a slide glass and polyethylene membrane filter, resulting in spherical particles with sizes ranging from 60 to 300 nanometers .
Análisis De Reacciones Químicas
Types of Reactions: Yellow RFS undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure and the reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or ammonia, leading to the formation of different derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound.
Aplicaciones Científicas De Investigación
Yellow RFS has a wide range of applications in scientific research:
Chemistry: It is used as a pigment in various chemical processes and as a marker in chromatographic techniques.
Biology: this compound is employed in biological staining and as a fluorescent marker in microscopy.
Medicine: The compound is investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.
Mecanismo De Acción
Yellow RFS can be compared with other similar compounds such as tartrazine (FD&C Yellow 5) and sunset yellow (FD&C Yellow 6). While all these compounds are used as pigments, this compound is unique due to its exceptional stability and smaller particle size, which enhances its application in various fields .
Comparación Con Compuestos Similares
- Tartrazine (FD&C Yellow 5)
- Sunset Yellow (FD&C Yellow 6)
- Erythrosine B (FD&C Red 3)
- Allura Red (FD&C Red 40)
- Brilliant Blue FCF (FD&C Blue 1)
Yellow RFS stands out due to its versatility and stability, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
2491-71-6 |
|---|---|
Fórmula molecular |
C12H11N3NaO3S |
Peso molecular |
300.29 g/mol |
Nombre IUPAC |
sodium;4-[(4-aminophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H11N3O3S.Na/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18); |
Clave InChI |
SMMDDIFMWRXWHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |
| 2491-71-6 | |
Pictogramas |
Irritant |
Números CAS relacionados |
104-23-4 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


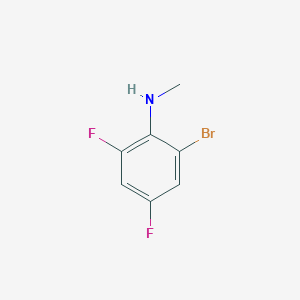
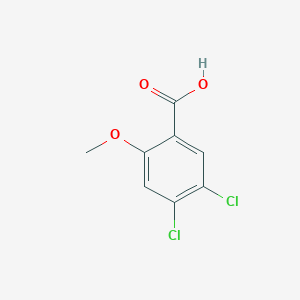
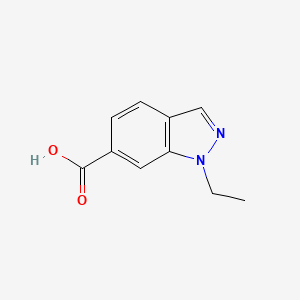
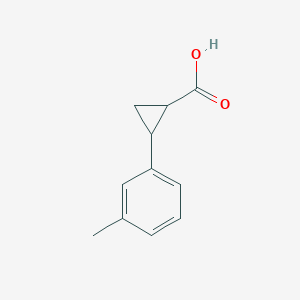
![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)
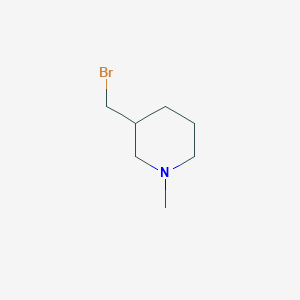
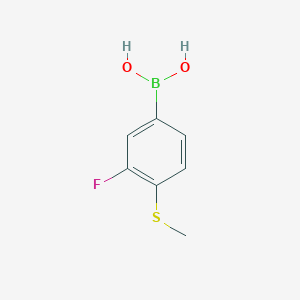
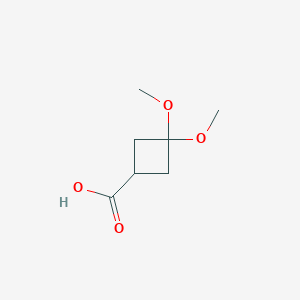
![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)
